N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c30-23(16-29-25(32)20-10-4-5-11-21(20)26(29)33)27-19-13-12-17-9-6-14-28(22(17)15-19)24(31)18-7-2-1-3-8-18/h1-5,7-8,10-13,15H,6,9,14,16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCMUVVGDLLPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Derivative: Starting from aniline derivatives, cyclization reactions can be employed to form the tetrahydroquinoline core.
Formation of the Isoindoline Moiety: This can be synthesized from phthalic anhydride and amines through condensation reactions.
Coupling Reaction: The final step involves coupling the quinoline derivative with the isoindoline moiety using reagents like acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline and isoindoline moieties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce various substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the tetrahydroquinoline structure is associated with the inhibition of cancer cell proliferation. Research indicates that derivatives of tetrahydroquinoline can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways .
Antimicrobial Properties
The compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways. This makes it a candidate for developing new antibiotics in an era where antibiotic resistance is a significant concern .
Neuroprotective Effects
There is emerging evidence suggesting that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide may offer neuroprotective benefits. It has been shown to mitigate oxidative stress in neuronal cells and may play a role in preventing neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Biological Research Applications
Enzyme Inhibition Studies
The compound serves as a valuable tool in biochemical assays for studying enzyme mechanisms. Its structural features allow it to bind selectively to certain enzymes, providing insights into enzyme kinetics and inhibition patterns .
Protein Interaction Studies
Due to its ability to interact with specific proteins, this compound can be employed in studying protein-protein interactions within cellular pathways. Such studies are crucial for understanding disease mechanisms at the molecular level .
Industrial Applications
Material Science
In materials science, the unique properties of this compound make it suitable for developing novel materials with specific functionalities. Its structural complexity allows it to be used as a building block in polymer chemistry and other advanced material applications .
Synthesis of Complex Molecules
this compound has been utilized as an intermediate in the synthesis of more complex organic molecules. This is particularly valuable in pharmaceutical chemistry where complex structures are often required for drug development .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxic effects on breast cancer cell lines. The study concluded that modifications to the benzoyl group enhanced anticancer activity through increased apoptosis induction .
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2024) reported that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations :
- Electronic Effects : The isoindole-1,3-dione in the target introduces two electron-withdrawing ketone groups, contrasting with the electron-donating methoxy groups in ’s compounds, which may modulate receptor affinity .
- Synthetic Complexity : The target’s synthesis likely parallels carbodiimide-mediated amidation (as in ), though yields remain speculative due to absent data .
Hydrogen Bonding and Crystallinity
The isoindole-1,3-dione moiety in the target compound provides hydrogen-bonding acceptors (C=O groups), analogous to the dichlorophenyl-thiazol acetamide in , which forms N–H⋯N hydrogen-bonded dimers (R22(8) motif) . However, the target’s diketone groups may favor alternative packing motifs, such as C=O⋯H–N interactions, influencing crystal stability or solubility.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a complex organic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two primary moieties: the tetrahydroquinoline core and the isoindole derivative. The molecular formula is , with a molecular weight of approximately 374.44 g/mol. The compound possesses several significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.44 g/mol |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
- Introduction of the Benzoyl Group : This is often accomplished via Friedel-Crafts acylation.
- Synthesis of Isoindole Moiety : The isoindole structure can be formed through cyclization reactions involving suitable precursors.
Antifungal Activity
Research has indicated that compounds with similar structures exhibit significant antifungal properties. For instance, a study reported that certain N-substituted benzoyl tetrahydroquinoline derivatives displayed excellent fungicidal activities against various fungal strains such as Valsa mali and Sclerotinia sclerotiorum. The compound demonstrated an EC50 value lower than that of commercial fungicides like flutolanil .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within fungal cells. The mechanism likely involves:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in fungal metabolism.
- Disruption of Cellular Processes : By binding to critical receptors or enzymes, it may disrupt essential cellular processes leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Fungicidal Studies : A series of N-substituted benzoyl tetrahydroquinolines were synthesized and tested for antifungal activity, revealing that specific substitutions significantly enhance bioactivity .
- Pharmacological Evaluation : Compounds exhibiting high lipophilicity (LogP values above 4) often show better membrane permeability, which is crucial for effective antifungal action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodology :
- Use multi-step organic synthesis involving nucleophilic substitution and amidation. For example, tetrahydroquinoline intermediates can be functionalized via alkylation with 1,3-dioxoisoindole derivatives in polar aprotic solvents (e.g., DMF or DCM) under reflux.
- Optimize yields by varying stoichiometry (e.g., 1–3 equivalents of alkylating agents) and reaction time (12–48 hours). Monitor purity via HPLC and confirm structures using NMR and high-resolution mass spectrometry (HRMS) .
- Key Data :
| Reagent (eq.) | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| 1-Iodoethane (3) | DMF | 80 | 76 |
| Benzyl bromide (1) | DCM | 25 | 82 |
Q. How can crystallographic analysis resolve the compound’s 3D conformation and hydrogen-bonding patterns?
- Methodology :
- Grow single crystals via slow evaporation in solvent mixtures (e.g., ethanol/water). Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to analyze X-ray diffraction data.
- Apply graph-set analysis (Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., R(8) rings) and identify supramolecular interactions critical for stability .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : Assign peaks using , , and 2D techniques (COSY, HSQC) to confirm substituent positions.
- FT-IR : Identify carbonyl stretches (1,3-dioxoisoindole: ~1700 cm, amide: ~1650 cm).
- Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion [M+H] and fragment patterns .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and binding modes?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., orexin receptors) using high-resolution crystal structures from the PDB.
- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with in vitro assays (e.g., IC values from radioligand binding studies) .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Methodology :
- Conduct meta-analysis of published SAR data (e.g., substituent effects on receptor affinity). Use statistical tools (ANOVA, PCA) to identify outliers.
- Replicate conflicting experiments under controlled conditions (e.g., standardized assay protocols). Cross-validate using orthogonal techniques (SPR vs. fluorescence polarization) .
Q. How do solvent and catalyst selection impact reaction efficiency in large-scale synthesis?
- Methodology :
- Screen solvents (e.g., THF vs. acetonitrile) for solubility and reactivity using Design of Experiments (DoE) . Apply response surface methodology (RSM) to optimize parameters (temp., catalyst loading).
- Test catalysts (e.g., Pd/C for hydrogenation) for turnover frequency (TOF) and reusability. Characterize intermediates via in situ FT-IR monitoring .
Q. What role do non-covalent interactions play in stabilizing the compound’s solid-state structure?
- Methodology :
- Analyze Hirshfeld surfaces (CrystalExplorer) to quantify π-π stacking, C–H···O, and van der Waals interactions.
- Compare packing motifs with analogous tetrahydroquinoline derivatives to identify trends in crystallinity and melting points .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Approach :
- Reproducibility Checks : Standardize cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (serum-free media, incubation time).
- Off-Target Profiling : Use kinome-wide screening to identify promiscuous binding. Validate via CRISPR knockouts of suspected off-targets .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
